Cas no 29682-39-1 (1-Bromo-2-chloro-4-nitrobenzene)
1-Bromo-2-chloro-4-nitrobenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-Bromo-2-chloro-4-nitrobenzene
- 4-Bromo-3-chloronitrobenzene
- 1-Brom-2-chlor-4-nitro-benzol
- 1-bromo-2-chloro-4-nitro-benzene
- 2-chloro-4-nitrobromobenzene
- 3-chloro-4-bromonitrobenzene
- PubChem22601
- 4-bromo-3-chloro-nitrobenzene
- 2-chloro-4-nitro-bromobenzene
- Bromo-2-chloro-4-nitrobenzene
- YKSXEJZFIQAUHJ-UHFFFAOYSA-N
- Benzene,1-bromo-2-chloro-4-nitro-
- Benzene, 1-bromo-2-chloro-4-nitro-
- MB00446
- 1-bromanyl-2-chloranyl-4-nitro-benzene
- CS-W008105
- DTXSID70183839
- NS00028747
- MFCD00051514
- J-504390
- A820006
- AMY28338
- Benzene, 1-?bromo-?2-?chloro-?4-?nitro-
- B5348
- AKOS015998980
- FT-0607452
- EINECS 249-773-8
- EN300-7195643
- SY046527
- SCHEMBL527809
- I11209
- DS-1900
- 29682-39-1
- DA-07235
- DTXCID60106330
-
- MDL: MFCD00051514
- Inchi: 1S/C6H3BrClNO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H
- InChI Key: YKSXEJZFIQAUHJ-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1Cl)[N+](=O)[O-]
- BRN: 2253107
Computed Properties
- Exact Mass: 234.90400
- Monoisotopic Mass: 234.903569
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.2
- Topological Polar Surface Area: 45.8
Experimental Properties
- Color/Form: Yellow or brown crystalline powder
- Density: 1.827±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 59.0 to 63.0 deg-C
- Boiling Point: 282.2±20.0 ºC (760 Torr),
- Flash Point: 124.5±21.8 ºC,
- Refractive Index: 1.618
- Solubility: Very slightly soluble (0.1 g/l) (25 º C),
- PSA: 45.82000
- LogP: 3.53390
- Solubility: Insoluble in water
1-Bromo-2-chloro-4-nitrobenzene Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:2811
- Hazard Category Code: 20/21/22-33-36/37/38
- Safety Instruction: S26-S36/37/39
- HazardClass:6.1
- PackingGroup:III
- Safety Term:S26;S36/37/39
- Packing Group:III
- Packing Group:III
- Risk Phrases:R20/21/22; R33; R36/37/38
- Storage Condition:Store at 4°C,-4At ℃Store…Better
1-Bromo-2-chloro-4-nitrobenzene Customs Data
- HS CODE:2904909090
- Customs Data:
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-Bromo-2-chloro-4-nitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 211615-1g |
1-Bromo-2-chloro-4-nitrobenzene |
29682-39-1 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 211615-5g |
1-Bromo-2-chloro-4-nitrobenzene |
29682-39-1 | 95% | 5g |
£22.00 | 2022-03-01 | |
| Fluorochem | 211615-10g |
1-Bromo-2-chloro-4-nitrobenzene |
29682-39-1 | 95% | 10g |
£38.00 | 2022-03-01 | |
| Fluorochem | 211615-25g |
1-Bromo-2-chloro-4-nitrobenzene |
29682-39-1 | 95% | 25g |
£74.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B135064-1g |
1-Bromo-2-chloro-4-nitrobenzene |
29682-39-1 | 98% | 1g |
¥30.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B135064-25g |
1-Bromo-2-chloro-4-nitrobenzene |
29682-39-1 | 98% | 25g |
¥395.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B135064-250mg |
1-Bromo-2-chloro-4-nitrobenzene |
29682-39-1 | 98% | 250mg |
¥29.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B135064-5g |
1-Bromo-2-chloro-4-nitrobenzene |
29682-39-1 | 98% | 5g |
¥96.90 | 2023-09-04 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024966-10g |
1-Bromo-2-chloro-4-nitrobenzene |
29682-39-1 | 98% | 10g |
¥617 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024966-50g |
1-Bromo-2-chloro-4-nitrobenzene |
29682-39-1 | 98% | 50g |
¥2418 | 2024-05-24 |
1-Bromo-2-chloro-4-nitrobenzene Suppliers
1-Bromo-2-chloro-4-nitrobenzene Related Literature
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 1-Bromo-2-chloro-4-nitrobenzene
Professional Introduction to 1-Bromo-2-chloro-4-nitrobenzene (CAS No. 29682-39-1)
1-Bromo-2-chloro-4-nitrobenzene, with the chemical formula C₆H₃BrClN₂O₂, is a halogenated nitroaromatic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry. This compound serves as a versatile intermediate in the preparation of more complex molecules, particularly in the development of agrochemicals, dyes, and pharmaceuticals. Its unique structure, featuring both bromine and chlorine substituents along with a nitro group, makes it a valuable building block for further functionalization through various chemical transformations.
The CAS No. 29682-39-1 assigned to this compound ensures its clear identification in scientific literature and industrial applications. The presence of both bromine and chlorine atoms provides multiple sites for selective reactions, enabling chemists to tailor the molecular structure according to specific requirements. This dual halogenation enhances the reactivity of the benzene ring, making it amenable to nucleophilic substitution, cross-coupling reactions, and other synthetic methodologies.
In recent years, 1-Bromo-2-chloro-4-nitrobenzene has been extensively studied for its potential applications in medicinal chemistry. The nitro group, a well-known pharmacophore, contributes to the electron-withdrawing effect of the molecule, influencing its interactions with biological targets. Researchers have explored its derivatives as intermediates in the synthesis of antimicrobial agents, anticancer drugs, and other therapeutic compounds. The halogen atoms facilitate further modifications, allowing for the introduction of additional functional groups that can enhance drug efficacy and selectivity.
One of the most compelling aspects of 1-Bromo-2-chloro-4-nitrobenzene is its role in constructing heterocyclic frameworks. Heterocycles are prevalent in biologically active molecules, and this compound provides a convenient starting point for their synthesis. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or vinyl groups at specific positions, leading to diverse scaffolds. These transformations have been leveraged in the development of novel small-molecule libraries for high-throughput screening.
The pharmaceutical industry has also recognized the utility of 1-Bromo-2-chloro-4-nitrobenzene in drug discovery. Its structural features allow for interactions with enzymes and receptors involved in various disease pathways. By modifying its halogen substituents or introducing other functional groups, researchers can fine-tune its pharmacokinetic properties. For example, studies have shown that derivatives of this compound exhibit inhibitory activity against certain kinases and proteases, making them promising candidates for further development.
Another area where 1-Bromo-2-chloro-4-nitrobenzene finds application is in materials science. The nitro group can be reduced to an amine, which can then be further functionalized to produce polymers or liquid crystals with specific properties. These materials are used in electronic displays, optical coatings, and other advanced technologies. The presence of bromine and chlorine atoms also allows for polymerization or cross-linking reactions, expanding the range of possible applications.
Recent advances in synthetic methodologies have further enhanced the utility of 1-Bromo-2-chloro-4-nitrobenzene. Transition-metal catalysis has enabled more efficient and selective transformations, reducing reaction times and improving yields. Additionally, green chemistry principles have been applied to minimize waste and hazardous byproducts. These innovations have made it easier to access complex derivatives while adhering to environmental regulations.
The versatility of 1-Bromo-2-chloro-4-nitrobenzene extends to its use as a ligand in coordination chemistry. Metal complexes formed with this compound can exhibit unique catalytic properties useful in organic transformations. Such complexes have been investigated for their ability to facilitate C-H activation or oxidation reactions under mild conditions. This area of research continues to grow as scientists explore new ways to harness metal-ligand interactions for synthetic applications.
In conclusion,1-Bromo-2-chloro-4-nitrobenzene (CAS No. 29682-39-1) is a multifaceted compound with broad applications across multiple disciplines. Its structural features make it an ideal candidate for further functionalization through various chemical reactions. Whether used as an intermediate in drug synthesis or as a building block for advanced materials,1-Bromo-2-chloro-4-nitrobenzene remains a cornerstone in modern chemical research.
29682-39-1 (1-Bromo-2-chloro-4-nitrobenzene) Related Products
- 41513-04-6(1-bromo-4-chloro-2-nitrobenzene)
- 16588-26-4(2-Bromo-1-chloro-4-nitrobenzene)
- 62406-70-6(Benzenamine, 2,6-dibromo-3-chloro-4-nitro-)
- 80026-18-2(Benzene, 2-bromo-3,4-dichloro-1-nitro-)
- 98137-94-1(2-Bromo-1,3-dichloro-5-nitrobenzene)
- 3970-37-4(1-Bromo-2-chloro-3-nitrobenzene)
- 919522-57-9(Benzene, 1,3-dibromo-2-chloro-4-nitro-)
- 219817-43-3(1-Bromo-3-chloro-5-nitrobenzene)
- 19128-48-4(2-Bromo-1-chloro-3-nitrobenzene)
- 827-33-8(4-Bromo-5-chloro-2-nitroaniline)